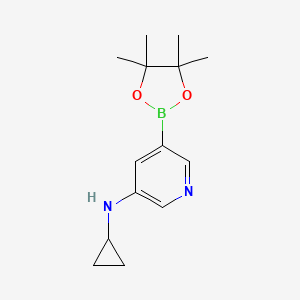

5-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester

Description

Properties

IUPAC Name |

N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)10-7-12(9-16-8-10)17-11-5-6-11/h7-9,11,17H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIGGDFHUPSHSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithium- or Magnesium-Mediated Metallation

Metallation of halogenated pyridines is critical for introducing the boronic ester group. Two primary approaches are documented:

-

n-BuLi-Based Metallation :

In a method analogous to the synthesis of 3-pyridineboronic acid pinacol ester, halogenated pyridines are treated with n-butyllithium (n-BuLi) at low temperatures (-78°C to -20°C) to generate a lithiated intermediate. For instance, 2-chloro-5-bromopyrimidine reacts with n-BuLi at -20°C, followed by quenching with isopropoxy pinacol borate to install the boronic ester. This approach avoids ultra-low temperatures, enhancing practicality. -

Grignard Reagent-Mediated Metallation :

An alternative employs n-Bu₃MgLi , prepared from n-BuLi and n-BuMgBr , to metallate halogenated pyridines. This method, used in the synthesis of 2-aminopyrimidine-5-boronic acid pinacol ester, operates at milder temperatures (-20°C to -10°C) and offers improved selectivity. The intermediate is then reacted with methoxy or isopropoxy pinacol borate to yield the boronic ester.

Boronating Agents

Pinacol boronate esters are introduced using reagents such as:

-

Isopropoxy pinacol borate

-

Methoxy pinacol borate

These agents react with metallated intermediates to form the desired boronic ester. For example, in the synthesis of 2-chloropyrimidine-5-boronic acid pinacol ester, isopropoxy pinacol borate is added to the Grignard intermediate, followed by warming to room temperature and aqueous workup.

Amination with Cyclopropylamine

The cyclopropylamino group is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. A two-step sequence is often employed:

-

Protection of Boronic Ester :

The boronic ester is protected during amination to prevent side reactions. For instance, in the synthesis of N-cyclopropyl-5-(pinacolboranyl)pyrimidin-2-amine, the boronic ester remains stable under amination conditions. -

Amination Conditions :

Purification and Characterization

Final products are purified via:

Key characterization data includes:

-

¹H/¹³C NMR : Peaks corresponding to the cyclopropyl group (δ ~0.5–1.5 ppm) and pinacol methyl groups (δ ~1.2 ppm).

-

Mass Spectrometry : Molecular ion peak at m/z 260.14 (M+H⁺).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Regioselectivity : Competing metallation at adjacent positions can occur. Using directed ortho-metallation (DoM) strategies with directing groups (e.g., amino) improves selectivity.

-

Boronic Ester Stability : Acidic workup conditions may hydrolyze the ester. Quenching with saturated NH₄Cl instead of strong acids preserves integrity.

-

Scalability : Grignard-mediated routes are more scalable due to milder conditions and easier handling .

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

5-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester has been investigated for its potential as a therapeutic agent. It acts as an inhibitor for various biological targets, including:

- Proteins involved in cancer progression: Studies have shown that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. This compound has been evaluated for its ability to selectively target cancer cells.

- Enzymatic inhibition: The compound has been used to inhibit enzymes such as serine proteases, which play roles in inflammation and cancer metastasis.

Organic Synthesis

In organic synthesis, this boronic acid derivative is utilized in several key reactions:

- Suzuki Coupling Reactions: The compound serves as a boron source in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds between aryl and vinyl halides. This is particularly useful in synthesizing complex organic molecules.

- Functionalization of Aromatic Compounds: The ability to introduce cyclopropyl groups into aromatic systems expands the diversity of synthetic pathways available to chemists.

Case Study 1: Development of Anticancer Agents

A recent study demonstrated the synthesis of a series of pyridine derivatives using 5-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester as a key intermediate. These derivatives exhibited promising activity against breast cancer cell lines, highlighting the compound's potential as a lead structure in anticancer drug development .

Case Study 2: Agrochemical Applications

Another research project focused on using this compound in the synthesis of new herbicides. The incorporation of the cyclopropyl group was found to enhance the herbicidal activity compared to existing commercial products, showcasing its utility in agricultural chemistry .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Medicinal Chemistry | Cancer therapy agents | Effective against specific cancer cell lines |

| Organic Synthesis | Suzuki coupling reactions | Facilitates formation of complex organic structures |

| Agrochemicals | Development of new herbicides | Increased herbicidal activity |

Mechanism of Action

The mechanism of action of 5-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug design . The cyclopropylamino group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the pyridine ring or boronic ester group. Below is a comparative analysis:

Reactivity in Cross-Coupling Reactions

- Electron-Donating vs.

- Steric Effects: Bulky substituents like cyclopropylamino or cyclopropylmethoxy reduce coupling efficiency with sterically hindered aryl halides. For example, 5-Chloro-6-methoxypyridine-3-boronic acid pinacol ester shows higher reactivity with electron-deficient partners due to its smaller substituents .

- Regioselectivity: Amino groups (e.g., 2-Aminopyridine-5-boronic acid pinacol ester) can act as directing groups, enabling selective functionalization at specific pyridine positions .

Biological Activity

5-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives have been recognized for their diverse applications, including anticancer, antibacterial, and antiviral activities. This article explores the biological activity of this specific compound, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound is characterized by the presence of a boronic acid pinacol ester group attached to a pyridine ring with a cyclopropylamino substituent. The structure can be represented as follows:

This structural configuration contributes to its reactivity and biological interactions.

The mechanism of action of 5-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester primarily involves its ability to interact with various biomolecules through the boronic acid moiety. Boronic acids can form reversible covalent bonds with diols in biomolecules, influencing enzyme activity and cellular pathways. This property is particularly significant in the context of proteasome inhibition, which is a key target in cancer therapy.

Anticancer Activity

Research indicates that boronic acids, including derivatives like 5-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester, exhibit notable anticancer properties. A study highlighted the effectiveness of boronic acid derivatives in inhibiting proteasome activity, leading to apoptosis in cancer cells. This mechanism is similar to that of bortezomib, the first FDA-approved boronic acid drug for multiple myeloma treatment .

Antibacterial and Antiviral Activity

Boronic acids have also shown promise in antibacterial and antiviral applications. The ability to modify the physicochemical properties of bioactive molecules through the introduction of boronic acid groups has been demonstrated to enhance selectivity and efficacy against various pathogens .

Case Studies

- Proteasome Inhibition : In a clinical study, compounds similar to 5-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester were evaluated for their ability to inhibit proteasome activity in multiple myeloma patients. Results indicated significant tumor reduction and improved patient outcomes when used in combination therapies .

- Antiviral Properties : Another study investigated the antiviral activity of boronic acid derivatives against HIV-1. The findings suggested that these compounds could inhibit viral replication by targeting viral proteases, thus preventing the maturation of infectious particles .

Comparative Analysis

The biological activity of 5-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester can be compared with other boronic acid derivatives:

| Compound Name | Anticancer Activity | Antibacterial Activity | Antiviral Activity |

|---|---|---|---|

| 5-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester | High | Moderate | Moderate |

| Bortezomib | Very High | Low | Low |

| Ixazomib | High | Low | Low |

Q & A

Q. What are the standard synthetic routes for preparing 5-(cyclopropylamino)pyridine-3-boronic acid pinacol ester, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging the boronic ester's reactivity. A common approach involves:

- Step 1 : Cyclopropylamination of a halogenated pyridine precursor (e.g., 5-bromo-3-iodopyridine) using cyclopropylamine under basic conditions.

- Step 2 : Boronation via Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) catalyzed by palladium (e.g., Pd(dppf)Cl₂) in THF or dioxane at 80–100°C .

- Step 3 : Purification via column chromatography or recrystallization.

Key variables : Microwave-assisted synthesis (e.g., 85°C, inert atmosphere) improves reaction efficiency (94% yield in some protocols) compared to traditional heating . Solvent choice (THF vs. dioxane/water mixtures) and catalyst loading (1–5 mol%) critically affect yield and purity .

Q. What analytical techniques are most effective for characterizing this boronic ester and verifying its stability?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopropylamino group (δ ~1.0–1.5 ppm for cyclopropyl protons) and boronic ester (δ ~80–85 ppm for quadrupolar boron in ¹¹B NMR) .

- HPLC-MS : Quantifies purity (>95% typical for research-grade material) and detects hydrolytic degradation products (e.g., free boronic acid under acidic conditions) .

- Stability testing : Store at –20°C in anhydrous solvents (e.g., THF) to prevent hydrolysis. Thermal gravimetric analysis (TGA) reveals decomposition onset at ~150°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for Suzuki couplings involving this boronic ester?

Discrepancies in catalytic performance (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) often arise from:

- Ligand effects : Bulky ligands (e.g., XPhos) enhance steric protection of the palladium center, reducing side reactions in sterically hindered substrates .

- Base selection : K₃PO₄ vs. Cs₂CO₃ impacts reaction pH and boronic ester activation. For example, K₃PO₄ in dioxane/water (3:1) gave 69% yield in a multi-step coupling, while Cs₂CO₃ led to premature hydrolysis .

- Mitigation strategy : Systematic screening of Pd/ligand/base combinations using design of experiments (DoE) is recommended to optimize conditions for specific substrates .

Q. What mechanistic insights explain the compound’s reactivity in C–N bond-forming reactions under mild conditions?

The cyclopropylamino group acts as a directing group, facilitating regioselective cross-couplings. Key mechanisms include:

- Transmetalation : The boronic ester undergoes rapid transmetalation with palladium intermediates, forming aryl-Pd species that react with amines or other nucleophiles .

- Steric effects : The cyclopropyl group’s rigidity can hinder undesired β-hydride elimination, stabilizing intermediates in Heck-type reactions .

- Kinetic studies : In situ IR spectroscopy has shown that reaction rates correlate with boronic ester concentration but plateau at high concentrations due to catalyst saturation .

Q. How does the cyclopropylamino substituent influence the electronic and steric properties of the boronic ester in catalysis?

- Electronic effects : The cyclopropyl group’s electron-donating nature increases electron density at the pyridine ring, enhancing oxidative addition rates in Pd-catalyzed reactions .

- Steric effects : The substituent’s compact size (compared to bulkier groups like tert-butyl) minimizes steric hindrance, enabling coupling with ortho-substituted aryl halides. Computational studies (DFT) suggest a ~5 kcal/mol activation barrier reduction vs. non-substituted analogs .

- Applications : This balance makes the compound ideal for synthesizing fused heterocycles (e.g., imidazopyridines) where steric accessibility is critical .

Methodological Considerations

Q. What strategies are recommended for scaling up syntheses while maintaining reproducibility?

- Process optimization : Replace batch reactions with flow chemistry for improved heat/mass transfer, especially for exothermic steps like boronation .

- Quality control : Implement in-line PAT (Process Analytical Technology) tools (e.g., ReactIR) to monitor intermediate formation and adjust conditions in real time .

- Case study : A 10-gram scale synthesis achieved 82% yield by using degassed solvents and controlled Pd catalyst addition to prevent agglomeration .

Q. How should researchers handle discrepancies between computational predictions and experimental outcomes in reaction design?

- Validation : Cross-check DFT-predicted transition states with experimental kinetics (e.g., Eyring plots) .

- Troubleshooting : If observed regioselectivity contradicts predictions, consider solvent effects (e.g., polar aprotic solvents stabilize charge-separated intermediates) or hidden intermediates (e.g., Pd nanoparticles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.